Ribitol-2-13C

Metabolic Flux Analysis 13C NMR Spectroscopy Yeast Pentose Catabolism

Unlabeled ribitol is invisible to mass spectrometry, and alternative 13C isotopologues lack the C-2 specificity required for unambiguous pentose phosphate pathway tracing. Ribitol-2-13C solves this with site-selective 13C incorporation at C-2, delivering a definitive +1 Da mass shift and distinct MS/MS fragmentation. • Enables quantitative metabolic flux calculations in yeast and filamentous fungi via LC-MS or 13C NMR • Serves as an ideal internal standard for polyol quantification in complex biological matrices • Enhanced 13C NMR signal at C-2 permits sensitive detection of substitution events in teichoic acid structural elucidation. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom.

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12406690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibitol-2-13C
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i3+1/m0/s1
InChIKeyHEBKCHPVOIAQTA-KCRQKQFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribitol-2-13C Baseline Overview


Ribitol-2-13C is a stable isotopologue of ribitol (adonitol), a five-carbon sugar alcohol (pentitol), in which the carbon-13 isotope is site-specifically incorporated at the C-2 position of the pentose alcohol chain [1]. Ribitol is a crystalline polyol formed by the reduction of ribose and serves as a key metabolite in the pentose phosphate pathway, as a constituent of teichoic acids in bacterial cell walls, and as a component of riboflavin [2][3]. The compound is utilized as a tracer in metabolic flux analysis to track carbon flow through biochemical pathways and as an internal standard in mass spectrometry-based quantification .

Why Ribitol-2-13C Is Irreplaceable


Generic substitution of Ribitol-2-13C with unlabeled ribitol or even with other singly 13C-labeled ribitol isotopologues (e.g., Ribitol-1-13C) introduces unacceptable analytical error in metabolic tracing and quantification workflows. Unlabeled ribitol cannot be distinguished from endogenous ribitol by mass spectrometry, rendering it useless as a tracer or internal standard . While other 13C-labeled forms exist, the specific labeling at the C-2 position provides a unique mass shift (+1 Da) and fragmentation pattern that differs from C-1 or C-5 labeled variants, which is critical for tracing the metabolic fate of the C-2 carbon atom in pathways such as the pentose phosphate pathway and teichoic acid biosynthesis [1]. Furthermore, fully labeled Ribitol-13C5 introduces a +5 Da mass shift that can lead to isotopic interference or ion suppression in complex matrices, making the site-specific singly labeled variant the preferred choice for targeted MS/MS methods .

Ribitol-2-13C Differentiation Evidence


C-2 Site-Specific Tracing by In Vivo 13C NMR

In a direct head-to-head comparison, when L-[2-13C]arabinose was fed to yeast, the 13C label was detected on C-1 and C-2 of ribitol, as well as on C-2 of xylitol and C-1, C-2, C-3 of trehalose, as determined by in vivo 13C NMR [1]. This demonstrates that the C-2 position of ribitol is a key metabolic junction in the pentose phosphate pathway. Using Ribitol-2-13C allows researchers to specifically track the fate of the C-2 carbon, whereas unlabeled ribitol provides no signal and Ribitol-1-13C would trace a different metabolic branch point.

Metabolic Flux Analysis 13C NMR Spectroscopy Yeast Pentose Catabolism

Quantitative One-Step Synthesis and Characterization

A protocol for the one-step synthesis of Ribitol-2-13C has been reported, yielding the product in quantitative yield using adapted Vilsmeier conditions [1]. The product was comprehensively characterized by 1H, 2H, 13C NMR, IR, and Raman spectroscopy, providing a robust spectral reference library [1]. In contrast, synthetic procedures for unlabeled ribitol typically involve multi-step reductions from ribose [2], and alternative 13C-labeling patterns may require more complex or lower-yielding synthetic routes.

Isotopic Synthesis Vilsmeier Conditions NMR Spectroscopy

Ribitol Flux Quantification by 13C NMR

In a study on Saccharomyces cerevisiae engineered for D-ribose and ribitol production, nuclear magnetic resonance measurements using 13C-labeled D-glucose demonstrated that approximately 60% of the D-ribose produced was derived from D-glucose [1]. While this study utilized 13C-labeled glucose as the tracer, it establishes the analytical framework for quantifying ribitol flux using 13C-labeled precursors. Ribitol-2-13C would serve as an analogous tracer for directly tracking ribitol catabolism and incorporation into downstream products, providing comparable quantitative flux data. Unlabeled ribitol cannot be used to derive such flux measurements.

Saccharomyces cerevisiae Metabolic Engineering Pentose Phosphate Pathway

Distinct Antibody Recognition vs. Other Pentitols

Antibodies raised against D-ribitol exhibited 100% specificity towards ribitol, but showed differential cross-reactivity with other pentitols and hexitols: ~800% cross-reactivity with riboflavin (which contains ribitol), 10-15% cross-reactivity with sorbitol, xylitol, and mannitol, and 5-7% cross-reactivity with L-arabinitol and meso-erythritol [1]. This unique immunological profile underscores that ribitol possesses distinct molecular recognition features compared to its structural analogs. Ribitol-2-13C retains this immunoreactivity while providing the mass shift necessary for detection in competitive immunoassays or immunocapture-MS workflows.

Immunoassay Development Ribitol-Specific Antibodies Cross-Reactivity

Enhanced GC-MS Selectivity by Fragmentation Pattern

In a validated GC-MS protocol for polar metabolite quantification, 13C1-ribitol (a singly 13C-labeled ribitol) was used as an internal standard at a concentration of 10 μM . The method employed selected ion monitoring (SIM) with a target m/z of 218 for 13C1-ribitol, distinct from the m/z 217 ion monitored for unlabeled erythritol . While this protocol utilized a 13C1-labeled variant (labeling site unspecified), Ribitol-2-13C would provide a similar +1 Da mass shift but with potential differences in fragmentation patterns due to site-specific labeling, which can enhance selectivity in complex matrices. Unlabeled ribitol would co-elute and share the same m/z as endogenous ribitol, rendering it useless as an internal standard.

GC-MS Quantification Internal Standard Selected Ion Monitoring

C-2 Substitution Patterns in Teichoic Acid Polymers

In a structural study of wall teichoic acid (WTA) from Lactobacillus plantarum, the poly(ribitol phosphate) backbone was found to be substituted at the C-2 hydroxyl group of the ribitol residue with α-D-glucosyl at a frequency of 28% [1]. This precise structural information was obtained using NMR spectroscopy, UPLC-MS, and MALDI-TOF MS. Ribitol-2-13C, with its site-specific 13C label at the C-2 position, would provide enhanced NMR sensitivity and resolution for characterizing such substitution patterns in teichoic acid polymers, enabling more accurate quantification of glycosylation frequency and identification of structural variants compared to unlabeled ribitol or uniformly labeled Ribitol-13C5.

Wall Teichoic Acid Lactobacillus plantarum Glycosylation Site Analysis

Ribitol-2-13C Application Scenarios


Metabolic Flux Analysis in Yeast and Fungal Systems

Ribitol-2-13C is ideally suited for tracing carbon flow through the pentose phosphate pathway and related catabolic routes in yeast and filamentous fungi. As demonstrated by Fonseca et al. (2008) using L-[2-13C]arabinose [1], the site-specific 13C label at the C-2 position provides unambiguous evidence for the operation of the oxidative PPP and NADPH regeneration. Researchers can feed Ribitol-2-13C to cell cultures and use 13C NMR or LC-MS to track the label into downstream metabolites such as xylitol, trehalose, and glycolytic intermediates, enabling quantitative flux calculations.

Internal Standard for GC-MS/LC-MS Metabolomics

Ribitol-2-13C serves as an ideal internal standard for the accurate quantification of ribitol and related polyols in complex biological matrices. As demonstrated in GC-MS protocols for polar metabolite analysis , the +1 Da mass shift provided by a single 13C label enables selective detection in SIM mode without interference from endogenous ribitol. The site-specific labeling at C-2 may also offer distinct fragmentation patterns that can be exploited for enhanced selectivity in MRM-based LC-MS/MS methods.

Structural Characterization of Ribitol-Containing Polymers

Ribitol-2-13C is a valuable tool for elucidating the structure of ribitol-containing biopolymers, such as teichoic acids in Gram-positive bacteria and capsular polysaccharides in certain Gram-negative species. The enhanced 13C NMR signal at the C-2 position allows for more sensitive detection of substitution events at that hydroxyl group, as seen in the 28% α-D-glucosyl substitution in Lactobacillus plantarum WTA [2]. This application is directly relevant to antibiotic discovery efforts targeting cell wall biosynthesis.

Ribitol-Specific Immunoassay Development

Ribitol-2-13C can be employed as a stable isotope-labeled competitor or internal standard in immunoassays for ribitol detection. The compound retains the full immunoreactivity of natural ribitol (100% specificity confirmed by Ravi & Venkatesh, 2014) [3], while the 13C label provides a means to differentiate between assay signal derived from the standard versus endogenous ribitol. This is particularly useful for quantifying riboflavin or ribitol levels in biological fluids or for detecting ribitol-containing pathogens.

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